6-Methylbicyclo[4.1.0]heptan-2-one
Overview
Description
Molecular Structure Analysis Structural determination through techniques like single-crystal X-ray analysis plays a crucial role in understanding the molecular configuration of bicyclic compounds. For instance, the conformationally restricted methionine analogue demonstrates the impact of neighboring group participation in its structural characteristics (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Chemical Reactions and Properties The chemistry of bicyclic compounds like 6-Methylbicyclo[4.1.0]heptan-2-one is rich and varied, encompassing a range of reactions that highlight their unique reactivity patterns. For example, the addition of dinitrobenzenesulphenyl chloride to methylenebicycloheptene showcases specific reaction pathways and the formation of unique products, revealing insights into their chemical behavior (Przybylska & Garratt, 1981).
Physical Properties Analysis Investigating the physical properties of such compounds involves understanding their stability under various conditions. For example, certain 1-aryl-4,4-dimethyl-2,6,7-trioxabicycloheptanes exhibit remarkable thermal stability, an attribute that is crucial for their potential applications (Matsumoto, Watanabe, Kasuga, Hamada, & Tadokoro, 1997).
Chemical Properties Analysis The chemical properties of 6-Methylbicyclo[4.1.0]heptan-2-one derivatives are influenced by their molecular structure, which affects their reactivity and interaction with other molecules. For instance, the photoisomerisation of methylenebicyclohexene to spiroheptadiene occurs with high stereospecificity, indicating the influence of molecular structure on chemical properties (Hamer & Stubbs, 1970).
Scientific Research Applications
Thermal Isomerization Studies : A study explored the thermally induced rearrangement of bicyclic hydrocarbons, including 6-Methylbicyclo[4.1.0]heptan-2-one derivatives. The research highlighted the reaction's stereospecificity and the potential formation of achiral intermediates, crucial for understanding the reaction mechanisms in organic synthesis (Davidson, Gajewski, Shook, & Cohen, 1995).
Ionic Hydrogenation : Another study examined the ionic hydrogenation of bicyclic hydrocarbons, including compounds structurally similar to 6-Methylbicyclo[4.1.0]heptan-2-one. The research focused on how the introduction of a methyl group influences the hydrogenation rate, offering insights into refining hydrogenation processes (Khotimskaya, Kudryavtsev, Mil'vitskaya, Platé, & Parnes, 1972).
Hydroboration Reactions : A study on the oxidative hydroboration of 3-methylbicyclo[4.1.0]hept-3-ene, related to 6-Methylbicyclo[4.1.0]heptan-2-one, was conducted. It revealed the formation of stereoisomers, contributing to the understanding of stereoselectivity in hydroboration, a key reaction in organic chemistry (Kazakova, Isaeva, & Bikeev, 1979).
Reactions with Metal Catalysts : Research has been conducted on the reactions of 1-methylbicyclo[4.1.0]heptane, a compound structurally related to 6-Methylbicyclo[4.1.0]heptan-2-one, with hydrogen over metal catalysts. This study is important for understanding the behavior of such compounds in the presence of catalysts, which has implications in catalytic synthesis (Jackson & Nicolson, 1980).
Stereoselectivity in Hydroboration : Another study on the oxidative hydroboration of 3-methylbicyclo[4.1.0]-2-heptene, a structurally similar compound, revealed insights into the stereoselectivity of hydroboration reactions. Understanding such reactions is vital for developing specific synthetic pathways in organic chemistry (Kazakova, Surkova, & Bikeev, 1980).
properties
IUPAC Name |
6-methylbicyclo[4.1.0]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8-4-2-3-7(9)6(8)5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEILJFFGJJRFFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)C1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338483 | |
Record name | Bicyclo[4.1.0]heptan-2-one, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbicyclo[4.1.0]heptan-2-one | |
CAS RN |
14845-41-1 | |
Record name | 6-Methylbicyclo[4.1.0]heptan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14845-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[4.1.0]heptan-2-one, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.